1-Fluoro-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-Fluoro-3-iodobicyclo[1.1.1]pentane is a unique organic compound characterized by its bicyclic structure. The compound has the molecular formula C₅H₆FI and a molecular weight of 212.00 g/mol . It is known for its distinctive bicyclo[1.1.1]pentane framework, which imparts special physical and chemical properties .
Preparation Methods
The synthesis of 1-Fluoro-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[1.1.1]pentane derivatives.
Reaction Conditions: These reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
1-Fluoro-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding fluorinated and iodinated derivatives.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, forming complex ring systems.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . Major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives .
Scientific Research Applications
1-Fluoro-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Fluoro-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can influence various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug-receptor interactions . The bicyclic structure also allows for unique spatial arrangements, which can affect its binding affinity and specificity .
Comparison with Similar Compounds
1-Fluoro-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-Chloro-3-iodobicyclo[1.1.1]pentane: Similar in structure but with a chlorine atom instead of fluorine.
1-Fluoro-3-bromobicyclo[1.1.1]pentane: Contains a bromine atom instead of iodine.
1-Fluoro-3-azidobicyclo[1.1.1]pentane: Features an azide group instead of iodine.
The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
1-fluoro-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FI/c6-4-1-5(7,2-4)3-4/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYBILOIHZOMET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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